
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate is a chemical compound with a complex structure that includes an iodoethyl group and a prop-1-en-1-yl group attached to a propanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate iodoalkane under basic conditions. The reaction can be carried out using sodium ethoxide in ethanol as the base and solvent, respectively. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the iodoalkane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Addition Reactions: Catalysts like palladium or platinum can facilitate addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The iodoethyl group can participate in nucleophilic substitution reactions, while the prop-1-en-1-yl group can undergo addition reactions. These interactions can lead to the formation of various products that exert specific effects on biological systems or chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl allylmalonate
- Diethyl diallylmalonate
- Diethyl (prop-2-en-1-yl)(propyl)propanedioate
Comparison
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate is unique due to the presence of the iodoethyl group, which imparts distinct reactivity compared to similar compounds. For instance, Diethyl allylmalonate and Diethyl diallylmalonate lack the iodo group, making them less reactive in nucleophilic substitution reactions. The presence of the iodo group in this compound enhances its versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
150529-82-1 |
|---|---|
Molekularformel |
C12H19IO4 |
Molekulargewicht |
354.18 g/mol |
IUPAC-Name |
diethyl 2-(2-iodoethyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C12H19IO4/c1-4-7-12(8-9-13,10(14)16-5-2)11(15)17-6-3/h4,7H,5-6,8-9H2,1-3H3 |
InChI-Schlüssel |
MXTJHQSXNODFEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCI)(C=CC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


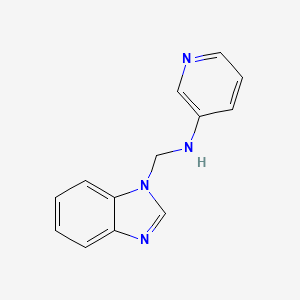
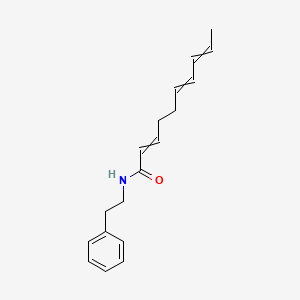



![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)
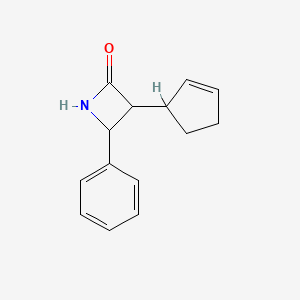

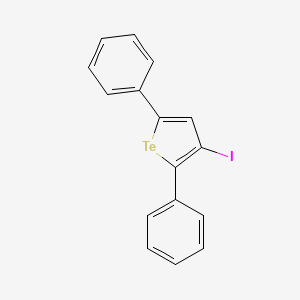
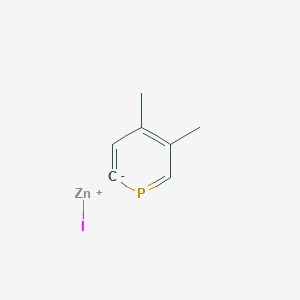
![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)
![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)

